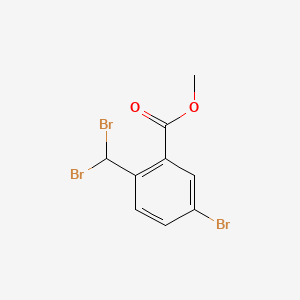

Methyl 5-bromo-2-(dibromomethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-bromo-2-(dibromomethyl)benzoate” is a chemical compound . It is used for various purposes in the field of chemistry .

Synthesis Analysis

The synthesis of “Methyl 5-bromo-2-(dibromomethyl)benzoate” is a complex process that involves several steps . The exact method of synthesis can vary depending on the specific requirements of the experiment or application .Molecular Structure Analysis

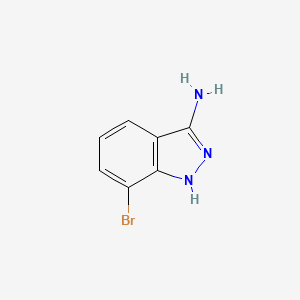

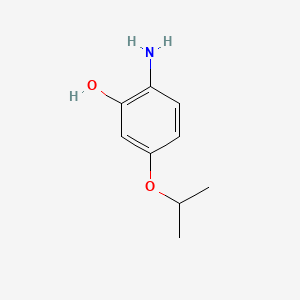

The molecular structure of “Methyl 5-bromo-2-(dibromomethyl)benzoate” is characterized by the presence of bromine and methyl groups attached to a benzoate core . The exact arrangement of these groups can have a significant impact on the properties and reactivity of the molecule .Chemical Reactions Analysis

“Methyl 5-bromo-2-(dibromomethyl)benzoate” can participate in a variety of chemical reactions . The presence of the bromine and methyl groups makes it a versatile reagent that can be used in a wide range of synthetic applications .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(dibromomethyl)benzoate” has a molecular weight of 307.97 g/mol . It has a complex structure, which contributes to its unique physical and chemical properties .Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules : Methyl 5-bromo-2-(dibromomethyl)benzoate and related compounds are used in the synthesis of complex molecules, including natural products and pharmaceuticals. For instance, it is involved in the synthesis of β-D-Olivosyl(1→3)-D-olivosides from mithramycin, showcasing its utility in forming intricate glycosidic bonds (Thiem & Gerken, 1982).

Development of Antiviral Agents : Compounds like Methyl 5-bromo-2-(dibromomethyl)benzoate are used in the synthesis of antiviral agents. A study demonstrates its role in the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which exhibit inhibitory activity against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antioxidant Properties : Bromophenols, related to Methyl 5-bromo-2-(dibromomethyl)benzoate, are isolated from marine algae and exhibit strong antioxidant properties. These compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, are potential sources of natural antioxidants for food preservation (Li, Li, Gloer, & Wang, 2011).

Synthetic Methodology Development : The reactivity of brominated compounds, akin to Methyl 5-bromo-2-(dibromomethyl)benzoate, is exploited in developing new synthetic methodologies. Studies have shown the application of these compounds in the formation of bromodeoxy compounds through reactions with dibromomethyl methyl ether (Bock, Pedersen, & Thiem, 1979).

Pharmaceutical Synthesis : Methyl 5-bromo-2-(dibromomethyl)benzoate derivatives are used in the synthesis of pharmaceuticals, like Nilotinib, an antitumor agent. The complexity of its synthesis demonstrates the compound's utility in intricate chemical processes (Wang Cong-zhan, 2009).

Material Science Applications : The unique properties of Methyl 5-bromo-2-(dibromomethyl)benzoate and related compounds find applications in material science, particularly in developing new materials with specific properties (Kucerovy, Li, Prasad, & Repič, 1997).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-bromo-2-(dibromomethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBQOKFPSDJLQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-(dibromomethyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)

![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)

![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)